![molecular formula C8H15NO2 B12999256 (8S)-8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B12999256.png)
(8S)-8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8S)-8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S)-8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a nucleophile under controlled conditions to form the spiro junction. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(8S)-8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(8S)-8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8S)-8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
(8R)-8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane: A stereoisomer with similar structure but different spatial arrangement.
2,6-Dioxa-9-azaspiro[4.5]decane: Lacks the methyl group at the 8-position.
8-Methyl-2,6-dioxa-9-azaspiro[4.5]undecane: Contains an additional carbon in the spirocyclic structure.
Uniqueness
(8S)-8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane is unique due to its specific stereochemistry and the presence of the methyl group at the 8-position, which can influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(8S)-8-methyl-2,6-dioxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C8H15NO2/c1-7-4-11-8(5-9-7)2-3-10-6-8/h7,9H,2-6H2,1H3/t7-,8?/m0/s1 |
InChI Key |
UTLVKPJGFWRXNX-JAMMHHFISA-N |
Isomeric SMILES |
C[C@H]1COC2(CCOC2)CN1 |
Canonical SMILES |
CC1COC2(CCOC2)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12999173.png)
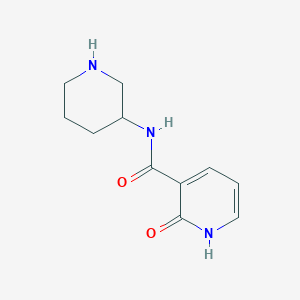

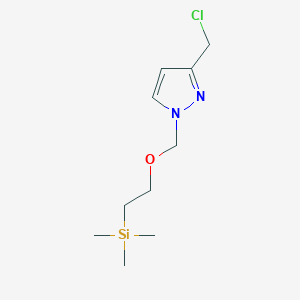
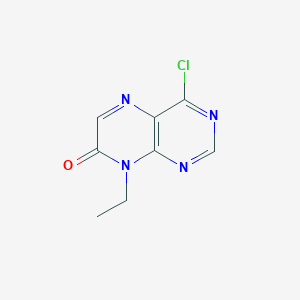
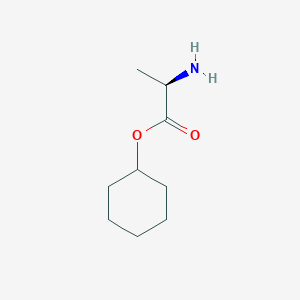

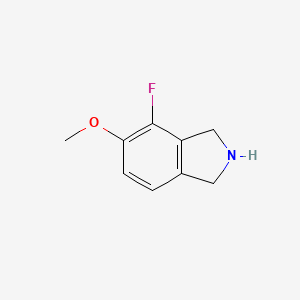
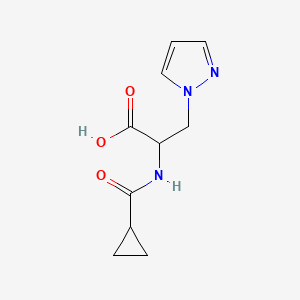
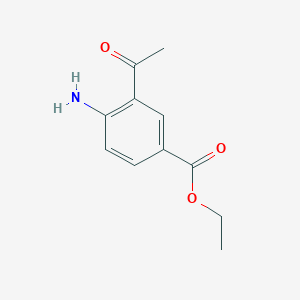
![Methyl [2,4'-bipyridine]-6-carboxylate](/img/structure/B12999232.png)

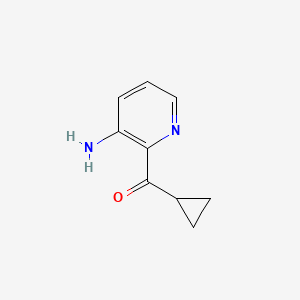
![4-(Chloromethyl)benzo[d]thiazole](/img/structure/B12999248.png)
